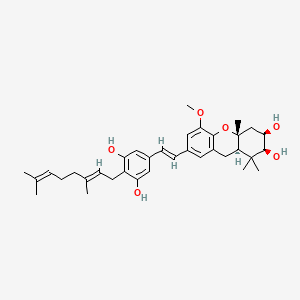
Schweinfurthin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Schweinfurthin B is a natural product found in Macaranga schweinfurthii with data available.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Mechanism of Action
Schweinfurthin B exhibits potent anticancer activity, particularly against glioblastoma multiforme and other cancer cell lines. Research has demonstrated that schweinfurthins can inhibit cell proliferation through unique mechanisms that differ from conventional chemotherapeutics. Notably, they have shown selective toxicity against certain cancer cell lines while sparing others, indicating a potential for targeted cancer therapies.
- NCI-60 Cell Line Screen : In the National Cancer Institute's 60-cell line screen, this compound and its analogs displayed significant activity with mean GI50 values less than 1 µM against various cancer types, including central nervous system tumors .
- Differential Sensitivity : Studies have revealed that the SF-295 glioma cell line is particularly sensitive to this compound, while the A549 lung cancer cell line exhibits resistance. This differential sensitivity suggests that schweinfurthins may interact with specific molecular targets or pathways unique to certain tumor types .
| Cell Line | GI50 (µM) | Sensitivity |
|---|---|---|
| SF-295 | < 1 | Sensitive |
| A549 | > 10 | Resistant |
Induction of Immunogenic Cell Death
Recent studies suggest that this compound may induce immunogenic cell death (ICD), enhancing the efficacy of immunotherapies such as anti-PD-1 treatment. In animal models, schweinfurthin analogs have demonstrated the ability to provoke durable anti-tumor immunity when combined with immune checkpoint inhibitors .
- Mechanism of ICD : The exposure of calreticulin on the surface of tumor cells treated with schweinfurthin analogs indicates that these compounds may activate dendritic cells and stimulate an immune response against tumors .
Cholesterol Regulation
This compound has been shown to affect cholesterol metabolism within cells. Specifically, it reduces intracellular cholesterol levels by inhibiting cholesterol synthesis and promoting cholesterol efflux, potentially through activation of liver X receptors (LXRs) .
- Cholesterol Homeostasis : The compound's ability to lower cholesterol levels could have implications for diseases associated with dysregulated cholesterol metabolism, such as cardiovascular diseases .
Synthetic Analog Development
Due to the limited availability of natural schweinfurthins, extensive research has focused on synthesizing analogs of this compound. These synthetic variants aim to enhance potency and selectivity while providing sufficient quantities for further research and clinical applications.
- 3-Deoxythis compound : One notable synthetic derivative, 3-deoxythis compound, has shown enhanced anticancer activity compared to its natural counterpart. This compound has been synthesized in various enantiomers to explore structure-activity relationships more thoroughly .
| Analog | Activity | Notes |
|---|---|---|
| This compound | Potent anticancer | Selective against CNS tumors |
| 3-Deoxythis compound | Enhanced activity | Greater stability and potency |
Eigenschaften
CAS-Nummer |
217476-93-2 |
|---|---|
Molekularformel |
C35H46O6 |
Molekulargewicht |
562.7 g/mol |
IUPAC-Name |
(2S,3R,4aR,9aR)-7-[(E)-2-[4-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,5-dihydroxyphenyl]ethenyl]-5-methoxy-1,1,4a-trimethyl-3,4,9,9a-tetrahydro-2H-xanthene-2,3-diol |
InChI |
InChI=1S/C35H46O6/c1-21(2)9-8-10-22(3)11-14-26-27(36)16-24(17-28(26)37)13-12-23-15-25-19-31-34(4,5)33(39)29(38)20-35(31,6)41-32(25)30(18-23)40-7/h9,11-13,15-18,29,31,33,36-39H,8,10,14,19-20H2,1-7H3/b13-12+,22-11+/t29-,31-,33-,35-/m1/s1 |
InChI-Schlüssel |
UPTXDGJFJGCFDE-NASSATPLSA-N |
SMILES |
CC(=CCCC(=CCC1=C(C=C(C=C1O)C=CC2=CC3=C(C(=C2)OC)OC4(CC(C(C(C4C3)(C)C)O)O)C)O)C)C |
Isomerische SMILES |
CC(=CCC/C(=C/CC1=C(C=C(C=C1O)/C=C/C2=CC3=C(C(=C2)OC)O[C@@]4(C[C@H]([C@H](C([C@H]4C3)(C)C)O)O)C)O)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCC1=C(C=C(C=C1O)C=CC2=CC3=C(C(=C2)OC)OC4(CC(C(C(C4C3)(C)C)O)O)C)O)C)C |
Synonyme |
schweinfurthin B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















